4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride
Overview
Description
“4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride” is a chemical compound with the molecular formula C6H9ClN2S . Its molecular weight is 176.67 g/mol . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride” consists of a pyrimidine ring with two methyl groups attached at the 4 and 6 positions, a thione group at the 2 position, and a hydrochloride group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride” include a molecular weight of 176.67 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor .
Scientific Research Applications
Synthesis and Biological Evaluation
4,6-Dimethyl-1H-pyrimidine-2-thione has been utilized in the synthesis of various pyrimidine derivatives, showcasing its versatility in chemical transformations. For instance, Sayed et al. (2006) demonstrated its use in preparing pyrimidine derivatives with promising antimicrobial activity, highlighting its potential in developing new antimicrobial agents (H. Sayed, A. H. Shamroukh, & A. E. Rashad, 2006).
Structural and Spectroscopic Studies
The compound also plays a crucial role in structural chemistry, as seen in the study by Battistuzzi et al. (2001), where it was part of a rhenium(V) complex, allowing for detailed spectroscopic and structural analysis. This research contributes to our understanding of metal-ligand interactions and coordination chemistry (G. Battistuzzi, M. Cannio, M. Saladini, & R. Battistuzzi, 2001).
Theoretical Computational Analysis
In theoretical and computational chemistry, the tautomeric forms of 4,6-dimethyl-2-mercaptopyrimidine, a related compound, were examined using density functional theory (DFT) by Martos-Calvente et al. (2003). This study provided insight into the molecular structures and spectral characteristics of the compound, demonstrating the compound's relevance in theoretical studies (R. Martos-Calvente, V. A. L. P. O’Shea, J. Campos-Martín, & J. Fierro, 2003).
Anticancer Properties
The anticancer properties of complexes containing 4,6-Dimethyl-1H-pyrimidine-2-thione have also been explored. Babgi et al. (2021) synthesized and studied the anticancer properties of a copper(I)-phosphine complex, revealing its potential as a therapeutic agent against certain cancer cell lines (Bandar A. Babgi, Jalal Alsayari, B. Davaasuren, A. Emwas, Mariusz Jaremko, M. Abdellattif, & M. Hussien, 2021).
Safety And Hazards
properties
IUPAC Name |
4,6-dimethyl-1H-pyrimidine-2-thione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHPDWLNROMIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=S)N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182455 | |
Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride | |
CAS RN |
62501-45-5, 28176-16-1 | |
Record name | 2(1H)-Pyrimidinethione, 4,6-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62501-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyrimidinethione, 4,6-dimethyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28176-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028176161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062501455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dimethyl-1H-pyrimidine-2-thione hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.425 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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